molecular formula C13H11NO2 B12293362 4-(3-Pyridinylmethyl)benzoic acid

4-(3-Pyridinylmethyl)benzoic acid

Cat. No.: B12293362
M. Wt: 213.23 g/mol
InChI Key: GMFMAZJGUAHDRD-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Pyridine (B92270) and Benzoic Acid Chemistry

4-(3-Pyridinylmethyl)benzoic acid, with the chemical formula C₁₃H₁₂N₂O₂, is classified as a heterocyclic compound and an aromatic carboxylic acid. nih.gov Its structure features a benzoic acid backbone where the phenyl ring is substituted at the 4-position with a methylamino bridge linked to the 3-position of a pyridine ring. nih.gov

The significance of this compound stems from the distinct properties of its constituent parts:

Pyridine Derivatives : The pyridine ring is a fundamental six-membered heteroaromatic ring that is a cornerstone in medicinal chemistry. researchgate.net Pyridine derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netnih.gov Their ability to act as ligands for metal ions and to form hydrogen bonds makes them crucial pharmacophores in drug design. researchgate.netnih.gov

Benzoic Acid Derivatives : Benzoic acid and its derivatives are widely recognized for their biological and chemical utility. They serve as key building blocks in the synthesis of pharmaceuticals, food preservatives, and other organic compounds. ontosight.ainih.gov The carboxylic acid group can participate in hydrogen bonding and salt formation, which can influence a molecule's solubility and interaction with biological targets. nih.gov The presence of a benzoic acid moiety has been linked to significant anticancer potential in various molecular scaffolds. nih.gov

The combination of these two moieties in this compound creates a bifunctional molecule with a specific three-dimensional arrangement, offering potential for targeted interactions in biological systems and for the construction of complex supramolecular structures.

Table 1: Physicochemical Properties of 4-((3-Pyridinylmethyl)amino)benzoic Acid

PropertyValueSource
IUPAC Name4-(pyridin-3-ylmethylamino)benzoic acid nih.gov
Molecular FormulaC₁₃H₁₂N₂O₂ nih.gov
Molecular Weight228.25 g/mol nih.gov
CAS Number5966-19-8 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov

Overview of Research Trajectories for this compound and Structurally Related Compounds

While dedicated research on this compound is specific, the broader academic inquiry into structurally similar pyridine-benzoic acid conjugates reveals several key research directions. These investigations often explore how the isomeric position of the pyridine nitrogen and the nature of the linker between the two rings affect the compound's properties and applications.

Coordination Chemistry and Materials Science : Compounds containing both a pyridine nitrogen atom and a carboxylic acid group, such as the isomer 3-(4-Pyridyl)benzoic acid, are extensively used to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net In the crystal structure of 3-(4-Pyridyl)benzoic acid, intermolecular hydrogen bonds between the carboxylic acid group and the pyridine nitrogen link molecules into infinite chains. researchgate.net This self-assembly behavior is fundamental to creating materials with potential applications in gas storage, catalysis, and sensing.

Medicinal Chemistry : The development of enzyme inhibitors is a major focus. For example, the related compound 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a key intermediate in the synthesis of Nilotinib, a drug used in the treatment of chronic myelogenous leukemia. chemicalbook.com This highlights the value of the 3-pyridinyl and benzoic acid moieties in designing targeted cancer therapies. Research on isomers like 4-((2-Pyridinylmethyl)amino)benzoic acid has shown promise for inhibiting enzymes involved in disease pathways and for serving as a scaffold for new drug designs. ontosight.ai

Synthetic Methodology : Patented methods describe the synthesis of related structures, such as the preparation of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid through a cyclization reaction. google.com These synthetic routes are crucial for producing these complex molecules in sufficient quantities for further study and application.

Rationale for Comprehensive Academic Inquiry into this compound

The academic interest in this compound is driven by its potential as a versatile molecular building block. The rationale for its comprehensive study can be summarized by the following points:

Structural Versatility : The compound uniquely combines a hydrogen-bond donor/acceptor (carboxylic acid) and a metal-coordinating site (pyridine nitrogen). The specific 3-position linkage on the pyridine ring and 4-position on the benzoic acid dictates a distinct spatial geometry compared to its isomers, which can lead to novel material properties and biological activities.

Foundation for Drug Discovery : Heterocyclic molecules, particularly those containing pyridine, are fundamental to modern drug development. researchgate.netsciencepublishinggroup.com The scaffold of this compound is a promising starting point for creating libraries of new compounds to be screened for various therapeutic activities, including as anticancer, anti-inflammatory, or antimicrobial agents. nih.govontosight.ai

Development of Advanced Materials : The ability of the molecule to self-assemble through hydrogen bonding and coordinate with metal ions makes it an attractive candidate for crystal engineering. researchgate.net Research in this area could lead to the design of new functional materials with tailored optical, electronic, or porous properties.

The exploration of this compound and its derivatives contributes to the fundamental understanding of structure-property relationships in organic and medicinal chemistry, paving the way for innovations in both medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(pyridin-3-ylmethyl)benzoic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8H2,(H,15,16)

InChI Key

GMFMAZJGUAHDRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Pyridinylmethyl Benzoic Acid and Its Analogs

Established and Emerging Synthetic Pathways to the 4-(3-Pyridinylmethyl)benzoic Acid Scaffold

The construction of the this compound core relies on the formation of a crucial carbon-carbon bond between the pyridine (B92270) and benzoic acid moieties. Various synthetic strategies have been developed to achieve this, primarily involving alkylation and cross-coupling reactions.

Strategies Involving Alkylation and Cross-Coupling for Carbon-Carbon Bond Formation

The direct C-4 alkylation of pyridines presents a significant challenge in heterocyclic chemistry due to issues with regioselectivity and overalkylation. nih.gov Historically, this has been addressed by using pre-functionalized starting materials. nih.gov However, recent advancements have led to the development of methods for the direct and position-selective C-4 alkylation of pyridines. One such method involves the use of a maleate-derived blocking group, which allows for controlled Minisci-type decarboxylative alkylation at the C-4 position. nih.gov This approach provides an efficient and scalable route to valuable C-4 alkylated pyridine building blocks. nih.gov

Another key strategy involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of a solvent and an acid-binding agent. google.com This reaction produces 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. google.com The process is generally efficient and easy to control, utilizing readily available starting materials. google.com

Copper-mediated intramolecular C-N cross-coupling reactions have also been employed in the synthesis of related heterocyclic structures, demonstrating the versatility of cross-coupling methodologies in building complex molecular architectures. rsc.org

Derivatization from Precursor Compounds (e.g., Ester Hydrolysis to Benzoic Acid)

A common and essential step in the synthesis of this compound and its analogs is the hydrolysis of a corresponding ester precursor. This transformation is typically achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is the reverse of esterification and is usually performed by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org This reaction is reversible and may not proceed to completion. libretexts.org For instance, the acidic hydrolysis of ethyl butyrate (B1204436) yields butyric acid and ethanol. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, involves treating the ester with a base such as sodium hydroxide (B78521). libretexts.orgmasterorganicchemistry.com This reaction is generally irreversible and proceeds to completion, yielding a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com Subsequent acidification of the carboxylate salt produces the final carboxylic acid. masterorganicchemistry.com For example, the hydrolysis of methyl benzoate (B1203000) in a potassium hydroxide solution yields the potassium salt of the acid and the corresponding alcohol. libretexts.org The hydrolysis of parabens (esters of 4-hydroxybenzoic acid) first yields 4-hydroxybenzoic acid. nih.gov

Synthesis of Structurally Related Pyridinylmethyl Benzoic Acid Derivatives

The core this compound scaffold can be further elaborated to generate a diverse range of derivatives with potentially unique biological activities or material properties. This section explores the synthesis of several classes of these analogs.

Pyrimidine-Benzoic Acid Conjugates: Synthetic Approaches and Reaction Conditions

The synthesis of pyrimidine-benzoic acid conjugates often involves the reaction of a substituted pyrimidine (B1678525) with a benzoic acid derivative. For example, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid can be prepared by reacting 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide and 1-butanol. chemicalbook.com The initial product is then hydrolyzed to the final benzoic acid. chemicalbook.com

Microwave-assisted synthesis has emerged as an efficient method for preparing PABA-substituted pyrimidine derivatives. nih.gov This technique often leads to high yields and reduced reaction times compared to conventional heating methods. nih.gov The synthesis typically involves the reaction of a mono-substituted pyrimidine with 4-aminobenzoic acid in a closed vessel under microwave irradiation. nih.gov

Another approach involves the reaction of hydrazino-pyrimidine with a substituted benzoic acid in the presence of phosphorus oxychloride (POCl3) to yield triazolo[4,3-c]pyrimidine derivatives. ijesrr.org

Starting MaterialsReagents and ConditionsProductReference
3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate, 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one1) NaOH, 1-butanol, reflux; 2) NaOH solution4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid chemicalbook.com
Mono-substituted pyrimidine, 4-aminobenzoic acidMicrowave, 160 °C, 15 bar, 50 W, 30-40 minPABA-substituted pyrimidine derivatives nih.gov
Hydrazino-pyrimidine, Substituted benzoic acidPOCl3, reflux8-bromo-5-chloro-3-aryl-1,2,4-triazolo[4,3-c]pyrimidine ijesrr.org

Anilino Linkage Formation in Benzoic Acid Derivatives

The formation of an anilino linkage, which is an N-phenylamino group, is a common transformation in the synthesis of various bioactive molecules. One straightforward method to create an anilino linkage to a benzoic acid derivative is through the reaction of an aniline (B41778) with a halobenzoic acid or ester, often catalyzed by a transition metal such as copper or palladium (Buchwald-Hartwig amination). wikipedia.org

Alternatively, the reaction of an acyl chloride with an aniline derivative leads to the formation of an anilide, which contains an N-acyl anilino group. wikipedia.org The conversion of aniline to benzoic acid itself involves a multi-step process starting with diazotization of aniline to form a diazonium salt, followed by cyanation and subsequent hydrolysis of the resulting benzonitrile. doubtnut.com The reverse transformation, from benzoic acid to aniline, can be achieved via the Curtius or Hofmann rearrangement of a benzoyl azide (B81097) or benzamide, respectively. quora.com

The synthesis of 4-((3-pyridinylmethyl)amino)benzoic acid and 4-((4-pyridinylmethyl)amino)benzoic acid has been reported, involving the reaction of the corresponding pyridinylmethylamine with 4-aminobenzoic acid. nih.govnih.gov

Starting Material 1Starting Material 2ProductReference
AnilineNitrous acid, then Copper cyanide, then H+Benzoic acid doubtnut.com
Benzoic acidThionyl chloride, then Ammonia, then Br2/NaOHAniline quora.com
3-Pyridinylmethylamine4-Aminobenzoic acid4-((3-Pyridinylmethyl)amino)benzoic acid nih.gov
4-Pyridinylmethylamine4-Aminobenzoic acid4-((4-Pyridinylmethyl)amino)benzoic acid nih.gov

Methodologies for Advanced Structural Characterization in Synthetic Verification

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of the molecule's connectivity and conformation.

In the context of this compound and its analogs, ¹H and ¹³C NMR spectra offer a wealth of structural data. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons and carbon atoms. For instance, the aromatic protons of the benzoic acid and pyridine rings will resonate in distinct regions of the ¹H NMR spectrum, while the methylene (B1212753) bridge protons will exhibit a characteristic signal. rsc.orgrsc.org The integration of these signals provides the ratio of the number of protons giving rise to each peak. Furthermore, spin-spin coupling, observed as splitting of signals (e.g., singlets, doublets, triplets), reveals the number of neighboring protons, which is crucial for establishing the connectivity of the molecular framework. rsc.orgresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures to definitively map out proton-proton and proton-carbon correlations, respectively. These experiments are instrumental in assigning the signals of intricately substituted analogs of this compound.

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for benzoic acid and related structures, which serve as a reference for interpreting the spectra of more complex analogs. rsc.orgchemicalbook.com

Table 1: Representative ¹H NMR Data for Benzoic Acid

Proton Chemical Shift (δ) in ppm Multiplicity
Carboxylic Acid (OH)~11.7Singlet
Aromatic (ortho)~8.2Doublet
Aromatic (meta)~7.5Triplet
Aromatic (para)~7.6Triplet

Note: Chemical shifts can vary depending on the solvent and concentration. rsc.orgresearchgate.net

Table 2: Representative ¹³C NMR Data for Benzoic Acid

Carbon Chemical Shift (δ) in ppm
Carboxylic Acid (C=O)~172.6
Aromatic (ipso)~129.4
Aromatic (ortho)~130.3
Aromatic (meta)~128.5
Aromatic (para)~133.9

Note: Chemical shifts can vary depending on the solvent and concentration. rsc.orgchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum will correspond to the exact molecular weight of the compound. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. rsc.org

The fragmentation pattern observed in the mass spectrum is equally important. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions provide a "fingerprint" that can be used to confirm the structure. For example, in the mass spectrum of a benzoic acid derivative, characteristic losses of fragments such as OH (17 amu) and COOH (45 amu) are often observed. docbrown.infolibretexts.org The fragmentation of the bond between the methylene group and the pyridine or benzene (B151609) ring in this compound would also produce characteristic ions.

Table 3: Key Fragmentation Ions in the Mass Spectrum of Benzoic Acid

m/z Value Fragment Ion Neutral Loss
122[C₇H₆O₂]⁺ (Molecular Ion)-
105[C₆H₅CO]⁺OH
77[C₆H₅]⁺COOH
51[C₄H₃]⁺C₂H₂ from [C₆H₅]⁺

Note: The relative abundance of these ions can provide further structural information. docbrown.info

The analysis of fragmentation patterns of analogs of this compound can help to confirm the identity and position of various substituents on the aromatic rings.

X-Ray Crystallography for Solid-State Structural Determination

While NMR and MS provide information about the connectivity and mass of a molecule, X-ray crystallography offers an unparalleled, definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net These interactions are vital for understanding the physical properties of the solid material.

Table 4: Illustrative Crystallographic Data for a Pyridine-Carboxylate Compound

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)13.839
b (Å)7.013
c (Å)19.469
α (°)90
β (°)90
γ (°)90
Volume (ų)1890
Z8

Note: This is example data for a related compound, 3-(4-Pyridyl)benzoic acid, and serves to illustrate the type of information obtained from an X-ray crystal structure analysis. researchgate.net

Supramolecular Chemistry and Coordination Phenomena of 4 3 Pyridinylmethyl Benzoic Acid

Design Principles for 4-(3-Pyridinylmethyl)benzoic Acid as a Ligand

The design of coordination polymers using this compound is predicated on its distinct molecular features. The pyridine (B92270) and carboxylate groups provide versatile coordination sites, while the methylene (B1212753) spacer introduces a degree of conformational freedom.

The this compound ligand possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The deprotonated carboxylate functionality is a versatile coordinating group, capable of binding to metal centers in several modes, including monodentate, bidentate (chelating or bridging), and tridentate fashions. nih.gov This versatility allows for the formation of various secondary building units (SBUs), from simple mononuclear connections to more complex polynuclear metal-hydroxyl clusters. rsc.org Aromatic carboxylic acids are known to facilitate the formation of stable SBUs and contribute to the thermal stability of the resulting frameworks. researchgate.net

Simultaneously, the nitrogen atom of the pyridine moiety serves as a potent donor, linking to metal ions. nih.gov The combination of both the "hard" carboxylate oxygen donors and the "softer" pyridine nitrogen donor allows this heteroditopic ligand to bridge multiple metal centers, extending the structure into one, two, or three dimensions. nih.gov The coordination of the pyridine nitrogen is a critical factor in dictating the final topology of the network. nih.govnih.gov For instance, in many coordination polymers, both the carboxylate oxygen atoms and the pyridine nitrogen atom participate in coordination, leading to complex and highly connected networks. nih.govnih.gov

The methylene (-CH₂-) bridge separating the pyridinyl and benzoic acid moieties imparts significant conformational flexibility to the ligand. This flexibility is a key element in the construction of complex coordination architectures. Unlike rigid ligands which offer predictable coordination vectors, the rotational freedom around the C-C and C-N single bonds of the methylene bridge allows the ligand to adopt various conformations in response to the coordination geometry of the metal ion, solvent molecules, and counter-ions present during self-assembly. mdpi.commdpi.comnih.gov

This adaptability, often referred to as linker rotation, can influence the final structure, enabling the formation of different topologies from the same set of components. mdpi.commdpi.com The ability of such flexible linkers to reorient can lead to interesting phenomena like "gate-opening" effects in the resulting frameworks, where the material can respond to external stimuli. mdpi.comnih.gov The dihedral angle between the pyridine and benzene (B151609) rings can vary significantly, a factor directly influenced by the methylene spacer. researchgate.net This rotational freedom allows the ligand to act as a "hinge," facilitating the assembly of intricate and often interpenetrated network structures. acs.orgresearchgate.net

Formation and Architecture of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The assembly of this compound with various metal ions leads to a rich variety of CPs and MOFs with diverse structures and properties. The final architecture is a result of a complex interplay between the ligand's coordination modes, the metal's preferred coordination geometry, and the reaction conditions.

The formation of MOFs and CPs from benzoic acid-based ligands is typically achieved through self-assembly processes, often under solvothermal or hydrothermal conditions. rsc.orgmdpi.com In this process, metal salts and the organic linker are dissolved in a suitable solvent, and upon heating, the components spontaneously organize into a crystalline framework. nih.gov The principles of crystal engineering are employed to guide this self-assembly. By carefully selecting the metal ion, the organic linker, and reaction parameters such as temperature and solvent, it is possible to control the resulting structure and its properties. nih.govrsc.org

The use of ligands with multiple functional groups, like this compound, allows for the creation of heterometallic or heterofunctional materials. Auxiliary ligands can also be introduced to modulate the final structure, leading to frameworks with different dimensionalities and topologies. rsc.orgresearchgate.net The presence of hydrogen bonding and π-π stacking interactions, facilitated by the aromatic rings of the benzoic acid moiety, plays a crucial role in stabilizing the resulting supramolecular structures. nih.gov

The coordination of this compound and similar pyridine-carboxylate ligands with metal centers gives rise to a wide array of structural motifs and network topologies. The ligand can act as a linker with varying connectivity, for example, as a μ₃- or μ₄-linker, where it bridges three or four metal centers, respectively. nih.govacs.org This variability in coordination mode, combined with the different coordination numbers and geometries of the metal ions, leads to diverse network topologies.

Commonly observed topologies for frameworks built from pyridine-carboxylate ligands include the sql (square lattice), dia (diamondoid), and pcu (primitive cubic) nets. nih.govnih.gov For example, a 2D network with an sql topology can be formed where each metal ion acts as a 4-connected node linked by the organic ligands. nih.govnih.gov In other cases, more complex 3D frameworks with interpenetration are observed, where multiple independent networks are intertwined. nih.govnih.gov The specific coordination environment of the metal ion, such as octahedral or pentagonal bipyramidal, is a key determinant of the resulting network's geometry and dimensionality. nih.gov

Table 1: Examples of Coordination Modes and Network Topologies in CPs with Pyridine-Carboxylate Ligands

Compound/LigandMetal IonCoordination Mode of LigandMetal Coordination GeometryNetwork TopologyDimensionalityCitation
3-Nitro-4-(pyridin-4-yl)benzoic acidCd(II)-Distorted pentagonal bipyramidal [CdN₂O₅]dia3D (fourfold interpenetrating) nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acidCd(II)-Pentagonal bipyramidal & Octahedralpcu3D (non-interpenetrating) nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acidNi(II)-Elongated octahedral [NiN₂O₄]sql2D (forms 3D via H-bonds) nih.gov
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acidZn(II), Co(II), Ni(II)--sql2D (twofold interpenetrating) nih.gov
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoateZn(II)N,O-heteroditopicTetrahedral [ZnN₂O₂]dia3D (fourfold interpenetrating) nih.gov
4,4′-(Pyridine-3,5-diyl)dibenzoic acidCu(II)μ₃-linkerSquare planar {CuN₂O₂}-3D acs.org

This table presents data from related pyridine-carboxylate ligands to illustrate the principles applicable to this compound.

For instance, using the same pyridinyl-benzoate ligand, reactions with Mn(II), Zn(II), and Cd(II) can result in isomorphous 3D frameworks, while using Pb(II) under similar conditions can lead to a completely different 3D network topology. osti.gov Similarly, the reaction of a heteroditopic ligand with Co(II) and Ni(II) might yield discrete mononuclear complexes, while with Zn(II) it could form a 3D interpenetrated coordination polymer, and with Cd(II) a 2D layered structure. nih.gov The metal ion can also influence the formation of polynuclear clusters as secondary building units (SBUs), which in turn affects the connectivity and dimensionality of the framework. nih.gov The interplay between the ligand's flexibility and the metal's coordination preference can lead to structures ranging from 1D chains to 2D layers and complex 3D frameworks. nih.govnih.govosti.gov

Table 2: Influence of Metal Center on the Dimensionality and Structure of Coordination Polymers with Pyridine-Carboxylate Ligands

LigandMetal IonResulting StructureDimensionalityCitation
3-Pyridin-4-yl-benzoic acidMn(II), Zn(II), Cd(II)Isomorphic frameworks with (3,6)-connected net3D osti.gov
3-Pyridin-4-yl-benzoic acidPb(II)Framework with a different (3,6)-connected net3D osti.gov
3-Nitro-4-(pyridin-4-yl)benzoic acidCd(II)Interpenetrating or non-interpenetrating frameworks3D nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acidNi(II)Layered network2D nih.gov
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoateCo(II), Ni(II)Discrete mononuclear complexes0D nih.gov
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoateZn(II)Interpenetrated coordination polymer3D nih.gov
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoateCd(II)(4,4)-connected coordination polymer2D nih.gov

This table uses examples from closely related ligands to demonstrate the principle of metal-ion influence, which is directly applicable to frameworks synthesized with this compound.

Discrete Metal Complexes Incorporating this compound and Analogs

The ability of pyridine-carboxylic acid ligands to form discrete metal complexes, ranging from simple mononuclear species to complex polynuclear assemblies, is well-documented. The formation of these structures is highly dependent on the ligand's specific geometry, the coordination preferences of the metal ion, and the reaction conditions.

The synthesis of metal complexes with pyridine-carboxylic acid ligands is typically achieved through the reaction of a suitable metal salt with the ligand in a solvent system, often under hydrothermal or solvothermal conditions. The resulting products are then characterized using a variety of techniques to determine their structure and properties.

For instance, the reaction of manganese(II) nitrate (B79036) with pyridine-2,3-dicarboxylic acid and 4,4'-bipyridine (B149096) under hydrothermal conditions yields a polymeric Mn(III) complex. nih.gov In this anionic complex, the manganese center is six-coordinate with a distorted octahedral geometry, bound to two pyridine-2,3-dicarboxylate ligands through their nitrogen and oxygen atoms. nih.gov Similarly, samarium(III) complexes with ligands like picolinic acid, 3-hydroxypicolinic acid, and 2-hydroxynicotinic acid have been synthesized and characterized, revealing diverse coordination environments such as distorted dodecahedral and tricapped trigonal prismatic geometries. researchgate.net

The characterization of these complexes relies heavily on single-crystal X-ray diffraction to elucidate the precise coordination environment of the metal ion and the binding modes of the ligand. Spectroscopic methods such as FTIR are used to confirm the coordination of the carboxylate and pyridine groups, while techniques like thermogravimetric analysis (TGA) provide insights into the thermal stability of the complexes. acs.orgresearchgate.net For paramagnetic complexes, magnetic susceptibility measurements are also employed. researchgate.netnih.gov

Based on these established methods, one could anticipate that the reaction of this compound with various transition metal or lanthanide salts would yield a range of mononuclear or polynuclear complexes. The flexible methylene spacer in this ligand could allow for a variety of coordination modes, potentially leading to the formation of interesting metallacyclic structures or extended coordination polymers.

Table 1: Examples of Synthesized Metal Complexes with Pyridine-Carboxylic Acid Analogs

Complex Metal Ion Ligand(s) Coordination Geometry Reference
{(C10H9N2)[Mn(C7H3NO4)2]·(C10H8N2)·6H2O}n Mn(III) Pyridine-2,3-dicarboxylic acid, 4,4'-bipyridine Distorted Octahedral nih.gov
K2[Sm2(pic)6(μ-pic)2]·7.5H2O Sm(III) Picolinic acid Tricapped Trigonal Prismatic researchgate.net
[Sm(picOH)2(μ-HpicO)(H2O)]·3H2O Sm(III) 3-Hydroxypicolinic acid Distorted Dodecahedron researchgate.net

The coordination behavior of pyridine-carboxylic acids is highly influenced by the relative positions of the nitrogen atom and the carboxylate group. researchgate.net For example, picolinic acid (2-pyridinecarboxylic acid) often acts as a bidentate N,O-chelating ligand, forming stable five-membered rings with metal ions. researchgate.net In contrast, nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) typically act as bridging ligands, as the nitrogen and carboxylate groups are too far apart to chelate to the same metal center. This bridging ability often leads to the formation of coordination polymers. researchgate.net

More complex ligands, such as 4,4′-(pyridine-3,5-diyl)dibenzoic acid, can act as μ3- or μ4-linkers, with the carboxylate groups adopting monodentate, bidentate, or bridging bidentate modes. acs.org The specific coordination mode is often influenced by the presence of co-ligands and the nature of the metal ion. acs.org

The ligand this compound presents a unique case. The presence of the flexible methylene spacer between the pyridine and benzene rings separates the two potential coordination sites (the pyridine nitrogen and the carboxylate group). This flexibility would likely prevent intramolecular chelation and instead favor intermolecular coordination, leading to the formation of polynuclear species or coordination polymers. The ligand could potentially adopt a bridging coordination mode, linking metal centers to form chains, layers, or three-dimensional frameworks. The flexibility of the spacer could also allow for the formation of larger metallacyclic structures that are not accessible with more rigid ligands.

Catalytic Applications of Coordination Compounds Derived from Pyridinylmethyl Benzoic Acid Ligands

Coordination compounds derived from pyridine-carboxylic acid ligands have shown promise in various catalytic applications. The metal center in these complexes can act as a Lewis acid, while the ligand can be tailored to influence the steric and electronic environment, thereby affecting the catalytic activity and selectivity.

Both heterogeneous and homogeneous catalysis have been explored using metal complexes of pyridine-carboxylic acid analogs. For instance, nickel(II) complexes with picolinic acid have been used as homogeneous catalysts for the hydroxylation of alkanes. researchgate.net In this system, the catalytic activity is influenced by the nature of the co-ligands, with more sterically hindering or non-planar co-ligands leading to decreased activity. researchgate.net

In the realm of heterogeneous catalysis, a nickel(II) coordination polymer based on a benzimidazole-containing benzoic acid ligand has been shown to effectively catalyze the cyanosilylation of aldehydes. researchgate.net The solid-state nature of this catalyst allows for easy separation from the reaction mixture and potential for recycling. The catalytic activity is attributed to the Lewis acidic Ni(II) centers within the polymer framework. researchgate.net

Table 2: Catalytic Applications of Analogous Coordination Compounds

Catalyst Reaction Type of Catalysis Key Findings Reference
Nickel(II) complexes with picolinic acid Alkane hydroxylation Homogeneous Catalytic activity is dependent on the denticity and electronic properties of the co-ligand. researchgate.net
[Ni(L)2]n (HL = 4-benzoimidazol-1-yl-methyl benzoic acid) Cyanosilylation of aldehydes Heterogeneous The coordination polymer shows good catalytic activity for the cyanosilylation of 4-chlorobenzaldehyde. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 3 Pyridinylmethyl Benzoic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic characteristics that govern the behavior of a molecule. These methods calculate the distribution of electrons and energy levels within the molecule, which are key to understanding its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to optimize the molecular geometry and calculate various parameters that describe a molecule's reactivity. For many organic molecules, including benzoic acid derivatives, DFT calculations are performed to determine properties like ionization potential, electron affinity, and global hardness, which provide insights into the molecule's biological and chemical activity. actascientific.com

In studies of similar compounds, such as furan-containing benzoic acid derivatives, DFT has been used to calculate the optimized molecular structure, which can then be compared with experimental data from X-ray diffraction to validate the computational model. tandfonline.com Theoretical calculations for various benzoic acid derivatives help in assigning vibrational frequencies from IR and Raman spectra and exploring electronic excited states. actascientific.com For instance, research on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives utilized DFT to investigate electronic structures and calculate thermodynamic properties. niscair.res.in These calculations are crucial for understanding how the molecule might behave in different chemical environments.

Table 1: Examples of Calculated Quantum Molecular Descriptors for a Related Benzoic Acid Derivative

Parameter Value (eV)
HOMO Energy -6.82
LUMO Energy -1.82
Energy Gap (ΔE) 5.00
Ionization Potential (I) 6.82
Electron Affinity (A) 1.82
Global Hardness (η) 2.50
Chemical Potential (µ) -4.32
Electrophilicity Index (ω) 3.73

Data derived from a study on 4-(carboxyamino)-benzoic acid using the B3LYP/6-311G basis set. actascientific.com

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MESP) map is another vital tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net This mapping is invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates. actascientific.comtandfonline.com For example, in studies of similar heterocyclic compounds, MESP analysis helps identify sites prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques that simulate the interaction between a small molecule (ligand), such as 4-(3-Pyridinylmethyl)benzoic acid, and a macromolecular target, typically a protein. These methods are instrumental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. niscair.res.in The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy, often reported as a docking score. A lower binding energy generally indicates a more stable complex and higher binding affinity.

For example, in a study on N-benzyl pyridinium (B92312)–curcumin derivatives as potential inhibitors for the acetylcholinesterase (AChE) enzyme, molecular docking was used to visualize the binding mode. nih.gov The analysis revealed key interactions, such as π-π stacking between the pyridinium ring of the ligand and amino acid residues like Phenylalanine (PHE330) in the enzyme's active site. nih.gov Such detailed interaction profiles are crucial for understanding the mechanism of action and for designing more potent inhibitors.

Table 2: Example of Docking Results for a Ligand with Target Proteins

Target Protein (PDB ID) Binding Energy (kcal/mol) Hydrogen Bond Interactions
5DT6 -5.7 GLN 27, GLN 42
3F1P -5.4 GLY 43, SER 46
4H8Z -5.3 LEU 25, LYS 28
4ZAU -5.0 TYR 15, ARG 8

Data derived from a docking study of 4-(carboxyamino)-benzoic acid. actascientific.com

In silico screening uses computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial phases of drug discovery. Following docking and screening, rational design involves modifying a lead compound's structure to improve its binding affinity and other pharmacological properties. mdpi.com

Studies on benzoic acid derivatives often employ these techniques to design novel compounds with enhanced activity. For instance, after identifying initial hits, new derivatives can be designed by adding or modifying functional groups to optimize interactions with the target protein, guided by the initial docking results. mdpi.compreprints.org Computational tools can predict the druglikeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these newly designed molecules, helping to prioritize which compounds to synthesize and test experimentally. mdpi.com

Conformational Landscape and Intermolecular Interaction Analysis

The three-dimensional shape (conformation) of a molecule and how it interacts with its neighbors are critical to its physical and biological properties. The flexibility of a molecule like this compound, which contains multiple rotatable bonds, allows it to adopt various conformations.

Analysis of related structures, such as 3-methyl-2-(phenylamino)benzoic acids, shows that the molecule is often twisted, with a significant dihedral angle between the aromatic rings due to steric hindrance. uky.edu In the solid state, these molecules frequently form dimers through hydrogen bonds between their carboxylic acid groups. uky.edu The study of different crystal forms (polymorphs) reveals how subtle changes in conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking, can lead to different crystal packing arrangements. uky.eduacs.org Understanding this conformational landscape is essential, as the specific conformation adopted upon binding to a receptor can be a key determinant of its biological activity.

Computational Assessment of Hydrogen Bonding Networks and Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the forces at play in its supramolecular assembly.

For aromatic carboxylic acids and pyridine (B92270) derivatives, hydrogen bonding is a dominant feature. In the case of this compound, the carboxylic acid group (-COOH) and the pyridinyl nitrogen atom are primary sites for strong hydrogen bond formation. It is anticipated that the carboxylic acid moieties will form robust centrosymmetric dimers via O-H···O hydrogen bonds, a common and stable motif observed in many benzoic acid derivatives. researchgate.net Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid proton of an adjacent molecule, leading to the formation of extended chains or more complex three-dimensional networks.

Interaction TypePercentage ContributionDescription
H···HHighRepresents the most significant contribution, arising from the numerous hydrogen atoms on the molecular surface.
C···H/H···CSignificantIndicates the presence of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring.
O···H/H···OModerate to SignificantCorresponds to the strong O-H···O and potential O-H···N hydrogen bonds, which are crucial for the primary structural motifs.
N···H/H···NModerateRelates to interactions involving the pyridine nitrogen, including potential hydrogen bonds.
C···CLowSuggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.
N···C/C···NLowMinor contributions from interactions between nitrogen and carbon atoms.

This table presents representative data based on Hirshfeld surface analyses of structurally similar compounds containing benzoic acid and pyridine moieties.

The fingerprint plots derived from Hirshfeld analysis provide a two-dimensional representation of these interactions. Sharp, distinct spikes on the plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions indicate weaker, less specific contacts. researchgate.net

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netresearchgate.netnih.gov By calculating the electronic structure and vibrational frequencies, DFT can provide theoretical spectra that aid in the interpretation of experimental data.

For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can predict key spectroscopic parameters. researchgate.netepstem.net These calculations can elucidate the vibrational modes associated with specific functional groups, such as the C=O and O-H stretching of the carboxylic acid, and the characteristic ring vibrations of the pyridine and benzene (B151609) moieties.

A comparison of calculated and experimental vibrational frequencies for related compounds shows good agreement, validating the computational approach. nih.gov The table below illustrates the kind of data that can be obtained from such computational predictions for the key functional groups in this compound.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)
Carboxylic AcidO-H stretch~3500-3000 (broad)
Carboxylic AcidC=O stretch~1750-1680
Pyridine RingC=N stretch~1600-1550
Benzene RingC=C stretch~1600-1450
Methylene (B1212753) BridgeC-H stretch~2950-2850

This table contains typical predicted wavenumber ranges for the specified functional groups based on DFT calculations of analogous molecules.

These computational predictions are invaluable for assigning peaks in experimental infrared (IR) and Raman spectra. Discrepancies between calculated and experimental values can often be attributed to intermolecular interactions, such as hydrogen bonding, in the solid state, which are not always fully accounted for in gas-phase calculations. nih.gov

Future Research Directions and Emerging Paradigms for 4 3 Pyridinylmethyl Benzoic Acid Research

Innovations in Synthetic Strategies for Analog Development

Future research will prioritize the development of more efficient and versatile synthetic routes to analogs of 4-(3-Pyridinylmethyl)benzoic acid. A key area of exploration is the use of novel catalytic systems to streamline synthesis, reduce waste, and improve yields. For instance, the application of advanced cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, will be instrumental. These methods offer a direct and modular approach to introduce a wide array of functional groups onto both the pyridine (B92270) and benzoic acid rings.

Furthermore, researchers are investigating greener synthetic alternatives, moving away from harsh reagents and solvents. The development of one-pot, multi-component reactions is a promising avenue, enabling the construction of complex analogs in a single step. A versatile synthetic route for novel 4-(branched alkyl)benzoic acids has been described, starting from readily available aldehydes or ketones. nih.gov This approach, proceeding through p-bromostyrene and p-cyanostyrene intermediates, offers a high-yield pathway to a variety of derivatives. nih.gov The synthesis of pyrazole-derived anilines has also been achieved through the reductive amination of pyrazole-derived aldehydes with commercially available anilines, resulting in good yields of the target compounds. nih.gov

Advanced Exploration of Supramolecular Assemblies and Functional Materials

The unique structural features of this compound, possessing both a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen), make it an excellent candidate for the construction of supramolecular assemblies. Future investigations will delve deeper into the principles governing the self-assembly of this molecule and its derivatives into well-defined nanostructures, such as nanotubes, nanofibers, and gels.

The focus will be on understanding and controlling the non-covalent interactions—hydrogen bonding, π-π stacking, and van der Waals forces—that dictate the final architecture. By systematically modifying the molecular structure, researchers aim to tune the properties of these assemblies for specific applications. For example, the incorporation of photoresponsive or redox-active moieties could lead to the development of "smart" materials that respond to external stimuli. These materials could find use in areas such as drug delivery, sensing, and catalysis. The formation of double helices in certain assemblies, driven by hydrophobic shielding, has been observed through detailed cryo-TEM analysis. tue.nl

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational modeling with experimental work is set to accelerate the discovery and optimization of this compound derivatives. Density Functional Theory (DFT) and other quantum chemical methods will be employed to predict the geometric, electronic, and spectroscopic properties of new analogs. researchgate.netmdpi.com This in-silico screening will allow researchers to prioritize the synthesis of compounds with the most promising characteristics, saving time and resources.

Molecular dynamics simulations will provide insights into the behavior of these molecules in different environments, such as in solution or when interacting with biological macromolecules. researchgate.net This computational-experimental synergy will be particularly valuable in the rational design of functional materials and in understanding the molecular basis of their in vitro activity. For instance, calculations of molecular geometry, vibrational frequencies, and frontier molecular orbitals can be compared with experimental data from techniques like NMR, FT-IR, and UV-Vis spectroscopy to validate and refine the computational models. researchgate.net

Discovery of Novel In Vitro Biological Targets and Pathways

While some biological activities of this compound derivatives have been reported, a vast landscape of potential in vitro targets remains to be explored. High-throughput screening campaigns against diverse panels of enzymes, receptors, and other biomolecules will be crucial in identifying new biological activities. The overexpression or mutation of histone acetyltransferases (HATs) like EP300/CBP has been linked to various cancers, and novel inhibitors are being sought. nih.gov

Future research will also focus on elucidating the mechanisms of action of these compounds. Techniques such as chemical proteomics and transcriptomics will be used to identify the cellular pathways modulated by active derivatives. This knowledge will be instrumental in developing selective probes for studying biological processes and could pave the way for new therapeutic strategies. For example, derivatives of 4-(1H-triazol-1-yl)benzoic acid have shown antioxidant properties in various in vitro assays. mdpi.com Furthermore, pyrazole (B372694) derivatives have been investigated as inhibitors of fatty acid biosynthesis, a critical pathway in bacteria. nih.gov

Rational Design and Synthesis of Derivatives for Specific In Vitro Applications

Building on the knowledge gained from the exploration of synthetic strategies and biological targets, future efforts will concentrate on the rational design and synthesis of this compound derivatives with tailored in vitro functionalities. For instance, by modifying the substituents on the aromatic rings, it is possible to fine-tune the binding affinity and selectivity of a compound for a specific protein target.

One area of significant interest is the development of potent and selective enzyme inhibitors. For example, derivatives of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid are important intermediates in the synthesis of anticancer agents. google.com The design of bioisosteres, such as replacing a benzoic acid moiety with 4-pyridone-3-carboxylic acid, has been shown to be an effective strategy in improving the biological activity of histone acetyltransferase inhibitors. nih.gov The synthesis of pyrazole derivatives has led to potent antibacterial agents with low minimum inhibitory concentrations. nih.govnih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.